Cas no 201740-78-5 (Boc-Ala-OH-1-)

Boc-Ala-OH-1- structure
Boc-Ala-OH-1- structure
Product Name:Boc-Ala-OH-1-
CAS No:201740-78-5
MF:C8H15NO4
MW:190.201657533646
CID:240946
PubChem ID:16213339
Update Time:2025-07-20

Boc-Ala-OH-1- Chemical and Physical Properties

Names and Identifiers

    • L-Alanine-1-13C,N-[(1,1-dimethylethoxy)carbonyl]- (9CI)
    • Boc-Ala-OH-1-13C
    • N-(tert-Butoxycarbonyl)-L-alanine-1-13C
    • Boc-Ala-OH-1-
    • (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino](113C)propanoic acid
    • MS-23026
    • 201740-78-5
    • Boc-Ala-OH-1-13C, 99 atom % 13C
    • N-(tert-Butoxycarbonyl)-L-alanine-1-13c,99 atom % 13c
    • HY-41121S
    • N-(tert-Butoxycarbonyl)-L-(1-~13~C)alanine
    • CS-0226314
    • DTXSID20583880
    • G12316
    • Inchi: 1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i6+1
    • InChI Key: QVHJQCGUWFKTSE-SANWUMGISA-N
    • SMILES: O(C(N[C@H]([13C](=O)O)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 190.10346280g/mol
  • Monoisotopic Mass: 190.10346280g/mol
  • Isotope Atom Count: 1
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.9
  • Topological Polar Surface Area: 75.6Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: No data available
  • Melting Point: 79-83 °C(lit.)
  • Boiling Point: No data available
  • Flash Point: No data available
  • PSA: 79.12000
  • LogP: 1.18860
  • Solubility: Not determined
  • Vapor Pressure: No data available

Boc-Ala-OH-1- Security Information

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Boc-Ala-OH-1- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:201740-78-5)Boc-Ala-OH-1-
Order Number:A1201465
Stock Status:in Stock
Quantity:50mg/100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:45
Price ($):489.0/752.0
Email:sales@amadischem.com

Boc-Ala-OH-1- Related Literature

Additional information on Boc-Ala-OH-1-

Comprehensive Guide to Boc-Ala-OH-1- (CAS No. 201740-78-5): Properties, Applications, and Industry Insights

Boc-Ala-OH-1- (CAS No. 201740-78-5) is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to L-alanine (Ala), making it a critical building block for solid-phase peptide synthesis (SPPS). Its stability, solubility, and compatibility with various coupling reagents have positioned it as a staple in modern organic chemistry and drug development workflows.

One of the most searched questions about Boc-Ala-OH-1- is its role in peptide drug discovery. Researchers frequently explore its applications in creating therapeutic peptides, such as those targeting metabolic disorders or immune modulation. The Boc group ensures selective deprotection during synthesis, minimizing side reactions—a feature highly valued in high-throughput screening and combinatorial chemistry.

In the context of green chemistry, Boc-Ala-OH-1- aligns with trends toward sustainable synthesis. Its efficient coupling yields reduce waste, addressing the demand for eco-friendly reagents. Analytical techniques like HPLC and NMR are commonly employed to verify its purity, a topic often queried in academic forums. The compound’s melting point (~85–88°C) and storage conditions (2–8°C) are also frequently discussed, as they impact lab handling protocols.

Beyond pharmaceuticals, Boc-Ala-OH-1- finds niche applications in material science, particularly in designing bioactive coatings for medical devices. Its compatibility with PEG linkers and dendrimers has spurred interest in hybrid biomaterials. Recent publications highlight its utility in drug-delivery systems, where controlled release mechanisms rely on its degradable properties.

For researchers optimizing peptide yield, understanding the stoichiometry of Boc-Ala-OH-1- in Fmoc-based strategies remains a hot topic. Online communities often debate its use alongside HATU or DIC coupling agents, reflecting the compound’s versatility. Regulatory-wise, it is classified as non-hazardous under standard conditions, though proper PPE (e.g., gloves, goggles) is recommended during handling.

The future of Boc-Ala-OH-1- is tied to advancements in automated peptide synthesizers and AI-driven molecular design. As demand grows for personalized medicine, its role in producing tailored therapeutics will expand. Suppliers increasingly highlight batch-to-batch consistency and GMP-grade availability, responding to industry needs for scalable solutions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:201740-78-5)Boc-Ala-OH-1-
A1201465
Purity:99%/99%
Quantity:50mg/100mg
Price ($):489.0/752.0
Email